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Compound of Interest

Compound Name: Ethyl 5-amino-2-methylnicotinate

Cat. No.: B1343917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ethyl
5-amino-2-methylnicotinate, a key intermediate in pharmaceutical synthesis. Due to the

limited availability of public domain experimental spectra for this specific compound, this

document outlines the theoretical spectroscopic characteristics and provides detailed,

standardized experimental protocols for acquiring high-quality Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to be a

valuable resource for researchers in confirming the structure and purity of synthesized Ethyl 5-
amino-2-methylnicotinate.

Molecular Structure and Expected Spectroscopic
Features
Ethyl 5-amino-2-methylnicotinate (CAS No. 60390-42-3) possesses a substituted pyridine

ring with an amino group, a methyl group, and an ethyl ester group. These functional groups

give rise to characteristic signals in various spectroscopic analyses.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.
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Predicted ¹H NMR Data
The expected proton NMR chemical shifts (δ) are influenced by the electronic environment of

the protons. The following table summarizes the predicted ¹H NMR signals for Ethyl 5-amino-
2-methylnicotinate.

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

CH₃ (ester) 1.2 - 1.4 Triplet 3H

CH₂ (ester) 4.1 - 4.3 Quartet 2H

CH₃ (ring) 2.3 - 2.5 Singlet 3H

NH₂ 3.5 - 4.5 Broad Singlet 2H

Aromatic H 7.0 - 8.0 Doublets 2H

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm)

CH₃ (ester) ~14

CH₂ (ester) ~60

CH₃ (ring) ~20

Aromatic C 110 - 160

C=O (ester) ~165

Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible NMR data.

Sample Preparation:
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Dissolve 5-10 mg of Ethyl 5-amino-2-methylnicotinate in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Transfer the solution into a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (zg30)

Spectral Width: -2 to 12 ppm

Acquisition Time: ~3-4 seconds

Relaxation Delay: 1-2 seconds

¹³C NMR:

Pulse Program: Proton-decoupled (zgpg30)

Spectral Width: -10 to 200 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected IR Absorption Bands
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Functional Group Bond
Characteristic Absorption
(cm⁻¹)

Amine N-H Stretch
3300 - 3500 (two bands for

primary amine)

Aromatic Ring C-H Stretch 3000 - 3100

Alkyl Groups C-H Stretch 2850 - 2960

Ester C=O Stretch 1700 - 1730

Aromatic Ring C=C Stretch 1400 - 1600

Ester C-O Stretch 1100 - 1300

Experimental Protocol for IR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for

obtaining IR spectra of solid samples.

Procedure:

Ensure the ATR crystal is clean.

Place a small amount of the solid Ethyl 5-amino-2-methylnicotinate sample onto the

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Expected Mass Spectrum Data
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Molecular Ion (M⁺): The expected molecular weight of Ethyl 5-amino-2-methylnicotinate
(C₉H₁₂N₂O₂) is approximately 180.2 g/mol . The mass spectrum should show a prominent

molecular ion peak at m/z = 180.

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the

alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). Fragmentation of the

pyridine ring can also be observed.

Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like

Ethyl 5-amino-2-methylnicotinate.

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Instrument Parameters (for an ESI-MS):

Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen

atoms.

Capillary Voltage: 3-4 kV

Drying Gas Flow and Temperature: Optimize based on the instrument and solvent used.

Mass Range: Scan a range that includes the expected molecular weight, for example, m/z

50-500.

Data Analysis Workflow
A systematic approach to analyzing the spectroscopic data is essential for accurate structure

confirmation.
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Caption: A logical workflow for the structural elucidation of Ethyl 5-amino-2-methylnicotinate
using combined spectroscopic data.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust framework for

the comprehensive analysis of Ethyl 5-amino-2-methylnicotinate. While publicly available

experimental data is scarce, the predicted spectral information and the detailed experimental

protocols provided in this guide will enable researchers to confidently acquire and interpret the

necessary data to verify the identity and purity of this important pharmaceutical intermediate.

Adherence to standardized protocols is paramount for ensuring data quality and reproducibility

in drug development and quality control processes.

To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 5-amino-2-
methylnicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343917#spectroscopic-data-analysis-of-ethyl-5-
amino-2-methylnicotinate-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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